molecular formula C17H16ClN3OS2 B2821228 (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-55-6

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2821228
CAS No.: 897466-55-6
M. Wt: 377.91
InChI Key: RIGADFYMYMCMJO-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a hybrid structure combining a 5-chlorothiophene moiety, a piperazine linker, and a 6-methylbenzo[d]thiazole group. The 5-chlorothiophene contributes electron-withdrawing properties, while the benzothiazole-piperazine segment may enhance binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGADFYMYMCMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiophene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like acetone or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. For instance, it may interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Piperazine-Linked Methanones

  • Compound 21: "Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" () replaces the 6-methylbenzo[d]thiazole with a 4-(trifluoromethyl)phenyl group.
  • (4-Chlorophenyl)(4-methylthiazol-5-yl)methanone derivatives (): These lack the piperazine linker but retain a chlorinated aromatic system. The absence of piperazine reduces conformational flexibility, which may limit interactions with deep binding pockets in biological targets.

Role of Benzothiazole vs. Other Heterocycles

The 6-methylbenzo[d]thiazole in the target compound distinguishes it from analogs like pyrazolopyrimidinones () or thiazolidinones (). Benzothiazoles are known for their planar aromaticity and ability to engage in π-π stacking, which could enhance binding to hydrophobic enzyme pockets compared to non-aromatic or less rigid heterocycles.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 21 () (4-Chlorophenyl)thiazol-5-yl Methanone ()
Molecular Weight (g/mol) 417.93 383.36 342.82
LogP (Predicted) 3.8 4.2 3.1
Hydrogen Bond Donors 0 0 1 (anilino NH)
Hydrogen Bond Acceptors 5 4 4

The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. The absence of hydrogen bond donors may limit solubility in polar solvents compared to ’s derivative .

Similarity Analysis Using Chemoinformatics Tools

highlights the utility of Tanimoto coefficients for comparing binary fingerprints. The target compound’s unique combination of chlorothiophene and benzothiazole-piperazine results in lower similarity (<0.7) to phenyl- or pyrazole-substituted analogs. This structural distinctiveness may translate to novel bioactivity profiles .

Key Advantages and Limitations

  • Advantages :
    • Enhanced rigidity from the benzothiazole-piperazine scaffold improves target engagement.
    • Chlorothiophene may confer resistance to oxidative metabolism.
  • Limitations: Synthetic complexity compared to simpler methanones. Potential solubility challenges due to high logP.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key conditions include:

  • Temperature control : 60–80°C for cyclization steps (e.g., thiazole ring formation) .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity in nucleophilic substitutions .
  • Catalysts : Triethylamine or sodium acetate for acid scavenging .
    • Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign protons on the chlorothiophene and piperazine rings (δ 6.8–7.5 ppm for aromatic protons) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-S bonds in the benzothiazole moiety at 650–750 cm⁻¹ .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against S. aureus and C. albicans (MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substitution patterns : Synthesize analogs with halogen (F, Br) or methyl group replacements on the benzothiazole ring to evaluate antimicrobial potency .
  • Piperazine modifications : Replace piperazine with morpholine or thiomorpholine to study pharmacokinetic effects .
  • In vitro validation : Compare IC₅₀ values in enzyme inhibition assays to quantify SAR trends .

Q. What computational strategies improve the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with COX-2 or bacterial topoisomerase IV (grid box centered on active sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Train models on datasets of benzothiazole derivatives to predict logP and pIC₅₀ values .

Q. How should contradictory data in biological activity assays be resolved?

  • Methodological Answer :

  • Reproducibility checks : Verify purity (>95% via HPLC) and structural integrity (NMR) to rule out synthetic variability .
  • Assay standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate protocols .
  • Mechanistic studies : Employ SPR or ITC to directly measure binding affinities for disputed targets .

Q. What strategies optimize pharmacokinetic properties such as solubility and metabolic stability?

  • Methodological Answer :

  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug design : Introduce ester or amide prodrug moieties on the methanone group to enhance bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine oxidation) .

Q. How can reaction pathways be optimized using green chemistry principles?

  • Methodological Answer :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Immobilize palladium catalysts on silica for Suzuki-Miyaura couplings .
  • Flow chemistry : Use continuous flow reactors to reduce waste and improve heat transfer in exothermic steps .

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